
Ethyl bromopyruvate
Übersicht
Beschreibung
Ethyl bromopyruvate is an organic compound with the molecular formula C5H7BrO3. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and ester functional groups, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Ethylbrompyruvat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Bromierung von Ethylpyruvat unter Verwendung von Bromchlorid. Die Reaktion wird typischerweise durchgeführt, indem Ethylpyruvat mit vorgebildetem Bromchlorid oder mit in situ erzeugtem Bromchlorid in Kontakt gebracht wird . Ein weiteres Verfahren beinhaltet die Oxidation und Bromierung von Ethyllactat unter Verwendung von N-Bromsuccinimid oder 1,3-Dibrom-5,5-dimethylhydantoin .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Ethylbrompyruvat durch Umsetzung von Ethylpyruvat mit Bromchlorid hergestellt, gefolgt von der Reinigung der Rohproduktmischung, um hochreines Ethylbrompyruvat zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Ethylbrompyruvat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Es kann mit Nukleophilen reagieren, um substituierte Produkte zu bilden.
Oxidations- und Reduktionsreaktionen: Während spezifische Oxidations- und Reduktionsreaktionen, die Ethylbrompyruvat betreffen, weniger häufig sind, durchlaufen seine Strukturanaloga solche Reaktionen.
Additionsreaktionen: Es kann an Additionsreaktionen mit Verbindungen teilnehmen, die aktive Wasserstoffatome enthalten.
Häufige Reagenzien und Bedingungen:
Nukleophile: Imidazol, Pyrazol und andere Azole.
Oxidationsmittel: N-Bromsuccinimid, Bromchlorid.
Hauptprodukte, die gebildet werden:
N-alkylierte Azole: Bei der Reaktion mit Azolen bildet Ethylbrompyruvat N-alkylierte Produkte.
Bromierte Ester: Durch Bromierungsreaktionen bildet es verschiedene bromierte Ester.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Broad-Spectrum Antibacterial Activity
EBP has been identified as a promising broad-spectrum antibacterial agent. Research indicates that it effectively inhibits both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics. In vitro studies have demonstrated that EBP exhibits concentration-dependent bactericidal activity against these pathogens. Specifically, it targets key enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a reduction in ATP levels and inhibiting iron uptake mechanisms in bacteria .
Mechanism of Action
The mechanism by which EBP exerts its antibacterial effects includes:
- Inhibition of GAPDH, pyruvate kinase, isocitrate lyase, and malate synthase.
- Reduction of bacterial biofilm formation at significantly lower concentrations compared to traditional antibiotics like vancomycin.
- Demonstrated efficacy in vivo in murine models, showing comparable results to vancomycin at reduced dosages .
Synthesis and Chemical Properties
Synthesis Methods
EBP is synthesized through various chemical reactions, one notable method involves the reaction of ethyl pyruvate with bromine chloride. This process yields high-purity EBP while producing hydrogen chloride as a byproduct, which is easier to remove than hydrogen bromide produced in previous synthesis methods. The synthesis process can be summarized as follows:
This method not only improves the stability of the product but also enhances the overall yield compared to older techniques .
Pharmaceutical Development
Potential in Drug Development
EBP serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been used to prepare derivatives that show promise as bacterial inhibitors, specifically targeting thiazole and pyrimidine structures. These derivatives are being investigated for their potential therapeutic effects against bacterial infections .
Case Studies and Research Findings
Recent studies have highlighted the potential of EBP in drug repurposing efforts aimed at combating antibiotic resistance. For instance, a study demonstrated that EBP could synergize with existing antibiotics, enhancing their efficacy against resistant strains without negatively interacting with them . This positions EBP as a valuable candidate for further research into new therapeutic strategies.
Wirkmechanismus
Ethyl bromopyruvate exerts its effects through multiple mechanisms:
Inhibition of Glycolysis: It inhibits key enzymes involved in glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), pyruvate kinase, isocitrate lyase, and malate synthase.
Reduction of ATP Levels: By inhibiting glycolytic enzymes, it leads to a reduction in ATP levels, thereby affecting cellular energy metabolism.
Inhibition of Iron Uptake: It also inhibits transferrin-mediated iron uptake, which is crucial for bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Ethylbrompyruvat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Methylbrompyruvat: Ähnlich in der Struktur, aber mit einer Methylgruppe anstelle einer Ethylgruppe.
Brombrenztraubensäure: Die Säureform von Ethylbrompyruvat.
Ethylpyruvat: Fehlt das Bromatom, wodurch es in bestimmten Substitutionsreaktionen weniger reaktiv ist.
Einzigartigkeit: Die einzigartige Kombination von Brom- und Esterfunktionsgruppen in Ethylbrompyruvat macht es in verschiedenen chemischen Reaktionen hochreaktiv und vielseitig und unterscheidet es von seinen Analoga.
Biologische Aktivität
Ethyl bromopyruvate (EBP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of EBP, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a derivative of pyruvic acid, synthesized from ethyl pyruvate and bromine chloride. It serves as an intermediate in the production of various pharmaceuticals and has been investigated for its potential as a broad-spectrum antibacterial agent and an anticancer compound .
EBP has demonstrated significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens. The compound exhibits concentration-dependent bactericidal effects, primarily through the inhibition of key enzymes involved in bacterial metabolism. Notably, EBP inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to reduced ATP levels and impaired iron uptake in bacteria .
The following table summarizes the key enzymes inhibited by EBP:
Enzyme | Effect of EBP |
---|---|
GAPDH | Inhibition leads to reduced ATP |
Pyruvate Kinase | Inhibition observed |
Isocitrate Lyase | Inhibition observed |
Malate Synthase | Inhibition observed |
Bactericidal Efficacy
In comparative studies, EBP has shown efficacy similar to or exceeding that of traditional antibiotics like isoniazid and rifampicin against drug-resistant strains of Mtb. In addition, it significantly reduces biofilm formation at concentrations much lower than those required for vancomycin .
Case Study: Neutropenic Murine Model
In a neutropenic murine model of Staphylococcus aureus infection, EBP was tested for its in vivo efficacy. Results indicated that EBP not only reduced bacterial counts effectively but did so at a fraction of the dosage required for vancomycin, showcasing its potential as a therapeutic agent against resistant infections .
Anticancer Potential
In addition to its antibacterial properties, EBP has been investigated for its anticancer effects. It is believed to inhibit the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis over oxidative phosphorylation—thereby reducing tumor cell proliferation .
Summary of Research Findings
Recent studies have established EBP as a promising candidate for further development as an antibiotic. Its ability to target both drug-susceptible and resistant strains makes it particularly valuable in the context of rising antibiotic resistance.
Key Findings
- Broad-Spectrum Activity : Effective against both Mtb and ESKAPE pathogens.
- Mechanism : Inhibits critical metabolic enzymes leading to reduced energy production in bacteria.
- In Vivo Efficacy : Demonstrated effectiveness in animal models with lower dosages compared to existing antibiotics.
Eigenschaften
IUPAC Name |
ethyl 3-bromo-2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICYTAYPKBLQFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058780 | |
Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70-23-5 | |
Record name | Ethyl bromopyruvate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl bromopyruvate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl bromopyruvate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 3-bromo-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl bromopyruvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl bromopyruvate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ4Z94MM35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ethyl bromopyruvate as an antibacterial agent?
A1: this compound exhibits broad-spectrum antibacterial activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis and ESKAPE pathogens. Its primary mechanism involves the inhibition of glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in M. tuberculosis, leading to a reduction in adenosine triphosphate (ATP) levels and disruption of transferrin-mediated iron uptake [].
Q2: Does this compound inhibit other enzymes besides GAPDH?
A2: Yes, in addition to GAPDH, this compound also inhibits pyruvate kinase, isocitrate lyase, and malate synthase to varying extents in M. tuberculosis [].
Q3: How does this compound affect bacterial biofilms?
A3: this compound has been shown to significantly reduce biofilm formation at a concentration 64-fold lower than vancomycin, highlighting its potential for treating biofilm-related infections [].
Q4: What is the significance of this compound's activity against ESKAPE pathogens?
A4: ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are notorious for their multidrug resistance. The potent activity of this compound against these pathogens makes it a promising candidate for developing new antibiotics [].
Q5: Has the in vivo efficacy of this compound been evaluated?
A5: Yes, in a neutropenic murine model of S. aureus infection, this compound demonstrated efficacy comparable to vancomycin in reducing bacterial counts in thigh tissue, even at a significantly lower dosage (1/25th) [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C5H7BrO3, and its molecular weight is 209.02 g/mol.
Q7: What spectroscopic data is available for this compound?
A7: While specific spectroscopic data is not provided in the provided research, this compound is commonly characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [].
Q8: How is this compound used in the synthesis of quinoline derivatives?
A8: this compound reacts with acetylenedicarboxylate and isatin in the presence of sodium hydride (NaH) to regioselectively yield quinoline derivatives with the ethyl ester group in the 4-position [].
Q9: Can this compound be used to synthesize thiazole derivatives?
A9: Yes, this compound is a versatile reagent for thiazole synthesis. It reacts with benzothioamides to produce thiazole derivatives. The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the benzothioamide ring [].
Q10: What other heterocyclic compounds can be synthesized using this compound?
A10: this compound has proven valuable for synthesizing a wide range of heterocyclic compounds, including:- Functionalized thiazoles [, ]- Indolizines []- Functionalized furans []- Imidazo[2,1-b]thiazoles []- Pyrrolo[1,2-a]quinoxalines [, ]- Thiazolo[3,4-a]quinoxalines []- Pyrrolo[1,2-f]phenanthridines []- (1,2-Dihydro-2-oxoquinoxaline-3-yl)methyl carbamodithioate derivatives []- Dihydropyrimidinones and tetrahydro-2-thioxopyrimidinones []- Oxazolopyrimidoazepines []- Imidazopyrimidines []
Q11: What role does this compound play in the synthesis of difluoroindolecarboxylic acid ethyl esters?
A11: Lithiated N-BOC-3,4-difluoroaniline reacts with this compound to afford ethyl 4,5-difluoroindole-3-carboxylate. This reaction provides a simple and direct method for synthesizing specific difluoroindolecarboxylic acid ethyl esters [].
Q12: Are there any specific reaction conditions or catalysts often employed in reactions involving this compound?
A12: Reaction conditions and catalysts for reactions involving this compound vary depending on the desired product. Common conditions include the use of bases like sodium hydride (NaH) or potassium hydroxide (KOH), and solvents like ethanol or acetonitrile. Some reactions proceed efficiently under mild, solvent-free conditions at room temperature [, , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.